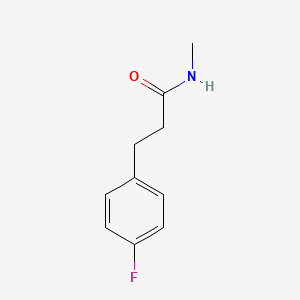

3-(4-fluorophenyl)-N-methylpropanamide

Overview

Description

3-(4-fluorophenyl)-N-methylpropanamide, also known as FMPA, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been widely used in scientific research for its various applications. FMPA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

- 3-(4-fluorophenyl)-N-methylpropanamide has been characterized using various spectroscopic methods and quantum mechanical studies. These studies include FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Such characterization is crucial for understanding the molecular geometry, vibrational wave numbers, and electronic properties of the compound (Chandralekha et al., 2019).

Synthesis and Characterization for Biological Evaluation

- A series of novel compounds, including N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, have been synthesized from 3,4-Difluoronirobenzene. These compounds were examined for their antibacterial and antifungal activities, highlighting their potential in biological applications (Velupillai et al., 2015).

Drug Development for Cancer Treatment

- Research has been conducted on developing selective and orally efficacious inhibitors for the Met kinase superfamily, which are crucial in cancer treatment. This includes the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides (Schroeder et al., 2009).

Enantioseparation for Analytical Chemistry

- The compound has been used in the development of high-performance liquid chromatographic methods for the enantioseparation of its analogs. This is significant in the field of analytical chemistry, particularly for the resolution of chiral compounds (Török et al., 2005).

Antipathogenic Activity

- Studies have been conducted on acylthioureas, a class of compounds including this compound derivatives, to assess their interaction with bacterial cells. These studies are focused on developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Binding Characteristics in Pharmacology

- The binding characteristics of a series of N-substituted 3-(4-fluorophenyl)tropane derivatives have been reported. These compounds show high affinity at cocaine recognition sites, making them significant in pharmacological research (Milius et al., 1991).

Crystal Structure Analysis for Material Science

- The compound's derivatives have been studied for their crystal structure, particularly focusing on concomitant polymorphism due to disorder in the crystal structure. Such studies are important in the field of material science and crystallography (Chopra et al., 2008).

Development of Radioligands for Imaging

- Research includes the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands. These are used for the visualization of peripheral benzodiazepine receptors, an important aspect in neuroimaging studies (Matarrese et al., 2001).

Fluorogen Synthesis for Cell Imaging

- A fluorogen named 1-decyl-1-methyl-2,5-bis{4-[(N,N-diethylamino)methyl]phenyl}-3,4-diphenylsilole has been synthesized. This compound, which includes this compound, shows aggregation-induced emission and is used for cell imaging (Yu et al., 2009).

properties

IUPAC Name |

3-(4-fluorophenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGXTJUYEDWBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4687954.png)

![1-(4-ethylphenyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687961.png)

![4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4687986.png)

![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4688007.png)

![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4688020.png)

![N-[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]-beta-alanine](/img/structure/B4688022.png)

![N-cyclopentyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4688036.png)

![2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4688061.png)

![4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B4688068.png)